molecular formula C15H21NO5 B2716382 4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid CAS No. 4926-13-0

4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid

Cat. No. B2716382
CAS RN: 4926-13-0
M. Wt: 295.335
InChI Key: IJVGZJBNIWUEPJ-UHFFFAOYSA-N
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Description

“4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid” is a chemical compound with the molecular formula C15H21NO5 . It is a specialty product often used in proteomics research .


Molecular Structure Analysis

The molecular structure of “4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid” is characterized by two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . The InChI code for this compound is 1S/C15H21NO5/c1-20-12-7-6-11 (10-13 (12)21-2)8-9-16-14 (17)4-3-5-15 (18)19/h6-7,10H,3-5,8-9H2,1-2H3, (H,16,17) (H,18,19) .


Physical And Chemical Properties Analysis

The molecular weight of “4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid” is 295.33 . The melting point is reported to be between 85-88°C .

Scientific Research Applications

Polymer Solar Cells

Research on carboxylic acid-functionalized fullerene derivatives, such as 4-(2-ethylhexyloxy)-[6,6]-phenyl C61-butyric acid, highlights their use as interfacial layer materials in inverted polymer solar cells. These compounds enhance device performance by reducing series resistance, improving wetting properties with the organic photoactive layer, and facilitating charge transfer and collection, ultimately leading to higher power conversion efficiency (Choi et al., 2013).

Supramolecular Assemblies

A study on phenyl C61 butyric acid demonstrates its role in chemically and electrochemically responsive supramolecular assemblies. These materials can undergo self-assembly via molecular switching events, showcasing potential in materials science for developing responsive and adaptive materials (Kim et al., 2015).

Organic Synthesis and Drug Development

Compounds like dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester are investigated for their neuroprotective properties, offering a multi-target therapeutic approach for diseases like Alzheimer's. This showcases the potential of structurally complex carboxylic acids in drug development and therapeutic applications (Lecanu et al., 2010).

Antimicrobial Activities

Research into synthetic butenolides and their pyrrolone derivatives, which share functional similarities with carboxylic acid compounds, reveals their potential antimicrobial activities. This points to the broader application of such compounds in addressing microbial resistance and developing new antimicrobial agents (Husain et al., 2010).

Future Directions

The future directions for “4-[2-(3,4-Dimethoxy-phenyl)-ethylcarbamoyl]-butyric acid” could involve further exploration of its potential biological activities and its use in proteomics research . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, and safety profile.

properties

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-20-12-7-6-11(10-13(12)21-2)8-9-16-14(17)4-3-5-15(18)19/h6-7,10H,3-5,8-9H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVGZJBNIWUEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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